molecular formula C13H24F3NO5 B2431792 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid CAS No. 1955473-98-9

2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid

Cat. No.: B2431792
CAS No.: 1955473-98-9
M. Wt: 331.332
InChI Key: WROWPCABRKCURM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a trifluoroacetic acid moiety, which imparts significant reactivity and stability, making it useful in diverse applications ranging from synthetic chemistry to pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyethanol, (3S)-3-(aminomethyl)-5-methylhexanoic acid, and trifluoroacetic anhydride.

    Esterification: The first step involves the esterification of (3S)-3-(aminomethyl)-5-methylhexanoic acid with 2-methoxyethanol in the presence of a strong acid catalyst like sulfuric acid to form the ester intermediate.

    Trifluoroacetylation: The ester intermediate is then reacted with trifluoroacetic anhydride under anhydrous conditions to introduce the trifluoroacetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure complete reactions.

    Purification Steps: Utilizing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted esters or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic frameworks.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties, including its use as a precursor for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoroacetic acid moiety.

Mechanism of Action

The mechanism by which 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroacetic acid moiety can enhance binding affinity and specificity, leading to more effective inhibition or activation of target molecules. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate
  • (3S)-3-(Aminomethyl)-5-methylhexanoic acid
  • Trifluoroacetic acid derivatives

Uniqueness

The unique combination of the trifluoroacetic acid moiety with the 2-methoxyethyl and (3S)-3-(aminomethyl)-5-methylhexanoate structure imparts distinct chemical and biological properties. This makes it particularly useful in applications where both reactivity and stability are required.

Properties

IUPAC Name

2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3.C2HF3O2/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3;3-2(4,5)1(6)7/h9-10H,4-8,12H2,1-3H3;(H,6,7)/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROWPCABRKCURM-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OCCOC)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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